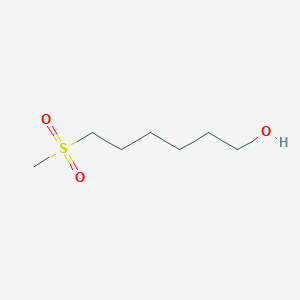
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol is a chemical compound that features a morpholine ring substituted with a chloropyrimidine moiety and a hydroxymethyl group
Méthodes De Préparation
The synthesis of (4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol typically involves the reaction of 4-chloropyrimidine with morpholine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve scaling up these reactions in large reactors with optimized temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidines.
Applications De Recherche Scientifique
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol can be compared with similar compounds such as:
4-Chloropyrimidine: Lacks the morpholine and hydroxymethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Hydroxymethylmorpholine: Lacks the chloropyrimidine moiety, reducing its potential for specific interactions with biological targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
[4-[(4-chloropyrimidin-2-yl)methyl]morpholin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-1-2-12-10(13-9)5-14-3-4-16-7-8(14)6-15/h1-2,8,15H,3-7H2 |
Clé InChI |
QOVQUWPGLYJXQT-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1CC2=NC=CC(=N2)Cl)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8596709.png)
![N-{[4-Chloro-3-(3-methoxypropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B8596723.png)
![3-{2-[(Propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8596734.png)


![4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B8596763.png)
![5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine](/img/structure/B8596767.png)
![N3-(3-pyridyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8596772.png)
![O5-tert-butyl O2-ethyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate](/img/structure/B8596785.png)




